molecular formula C17H11N5 B12940885 1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]- CAS No. 824394-52-7

1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-

Cat. No.: B12940885
CAS No.: 824394-52-7
M. Wt: 285.30 g/mol
InChI Key: RDNCOYGFPNTZBD-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of both imidazole and benzimidazole rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide. The resulting intermediate is then cyclized to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways. The presence of the imidazole and benzimidazole rings allows for strong binding interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole: A simpler imidazole derivative with similar biological activities.

    1H-Benzimidazole: Another benzimidazole derivative with a wide range of applications in medicinal chemistry.

    2-(1H-Imidazol-2-yl)pyridine: A compound with similar structural features and biological activities.

Uniqueness

2-(2-(1H-Imidazol-2-yl)phenyl)-1H-benzo[d]imidazole-5-carbonitrile is unique due to the combination of imidazole and benzimidazole rings, which enhances its chemical stability and biological activity

Properties

CAS No.

824394-52-7

Molecular Formula

C17H11N5

Molecular Weight

285.30 g/mol

IUPAC Name

2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22)

InChI Key

RDNCOYGFPNTZBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N

Origin of Product

United States

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